1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Overview
Description
1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE is an organic compound with a complex structure that includes a piperazine ring substituted with an ethylsulfonyl group and a phenylpropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Phenylpropenyl Group: The phenylpropenyl group can be added through a Heck reaction, where the piperazine derivative is reacted with a phenylpropenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenylpropenyl group can be reduced to form phenylpropyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenylpropyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions, while the phenylpropenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(METHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
- 1-(ETHYLSULFONYL)-4-[(E)-2-PHENYL-2-PROPENYL]PIPERAZINE
- 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-1-PROPENYL]PIPERAZINE
Uniqueness: 1-(ETHYLSULFONYL)-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE is unique due to the specific positioning of the ethylsulfonyl and phenylpropenyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfonyl group can enhance its solubility in polar solvents, while the phenylpropenyl group can provide additional sites for chemical modification.
Properties
Molecular Formula |
C15H22N2O2S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C15H22N2O2S/c1-2-20(18,19)17-13-11-16(12-14-17)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3/b9-6+ |
InChI Key |
GIBFXDVDPJFFTC-RMKNXTFCSA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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